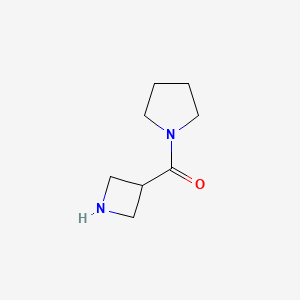

Azetidin-3-yl(pyrrolidin-1-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-5-9-6-7)10-3-1-2-4-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHCQBOULTJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732482 | |

| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-99-4 | |

| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidin 3 Yl Pyrrolidin 1 Yl Methanone and Its Chemically Modified Analogues

Retrosynthetic Disconnections and Strategic Planning for Diverse Access Routes

A thorough retrosynthetic analysis of Azetidin-3-yl(pyrrolidin-1-yl)methanone reveals several strategic disconnections that pave the way for diverse synthetic approaches. The most logical and convergent primary disconnection is that of the amide bond. This bond cleavage simplifies the target molecule into two key building blocks: a suitably protected azetidine-3-carboxylic acid derivative and pyrrolidine (B122466).

This primary disconnection leads to a convergent synthesis strategy where the two heterocyclic moieties can be synthesized and modified independently before their final coupling. This approach offers significant flexibility for the creation of a library of chemically modified analogues by varying either the azetidine (B1206935) or the pyrrolidine component.

Further retrosynthetic analysis of the azetidine-3-carboxylic acid precursor suggests three main strategies for the construction of the strained four-membered ring:

Intramolecular Cyclization: Disconnecting one of the C-N bonds of the azetidine ring leads to an acyclic precursor containing both an amine and a suitable leaving group, poised for intramolecular nucleophilic substitution.

[2+2] Cycloaddition: A disconnection across two parallel bonds of the azetidine ring suggests a [2+2] cycloaddition reaction between an imine and a ketene (B1206846) or an equivalent alkene, forming the four-membered ring in a single step.

Ring Contraction: Envisioning the azetidine as a smaller version of a more readily available five-membered ring, such as a pyrrolidinone, suggests a ring contraction strategy.

Similarly, the pyrrolidine moiety can be accessed through various established synthetic methods, or a pre-existing pyrrolidine can be functionalized to introduce the necessary amide linkage. The strategic planning for the synthesis of analogues would therefore involve the selection of appropriate starting materials and synthetic routes for each heterocyclic component to achieve the desired structural diversity.

Cyclization Approaches to the Azetidine Moiety in this compound

The construction of the strained azetidine ring is a critical step in the synthesis of the target molecule. Several methodologies have been developed to efficiently form this four-membered heterocycle.

Intramolecular Amination and Ring-Forming Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of azetidines, relying on the formation of a C-N bond from a suitably functionalized acyclic precursor. A common approach involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group at the γ-position.

A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a novel route to azetidines, proceeding in high yields. The Lewis acid catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. This reaction has been shown to be tolerant of various functional groups.

Another innovative approach involves the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. This method highlights the use of a specific protecting group strategy to facilitate the desired ring closure.

The following table summarizes key aspects of selected intramolecular amination reactions for azetidine synthesis:

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

| cis-3,4-Epoxy amines | La(OTf)3 | High regioselectivity for C3-aminolysis, good functional group tolerance. | nih.gov |

| N-trityl-2-amino-4-bromobutanoate | Base | Utilizes a bulky protecting group to control the cyclization pathway. | researchgate.net |

[2+2] Cycloaddition Strategies for Azetidine Ring Construction

[2+2] Cycloaddition reactions offer a direct and atom-economical method for the construction of the azetidine ring. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy. Recent advancements have focused on the use of visible light photocatalysis to promote these reactions under mild conditions.

Visible-light-mediated aza Paternò-Büchi reactions have been successfully employed for both intramolecular and intermolecular cycloadditions to synthesize a variety of functionalized azetidines. These reactions often utilize a photosensitizer to facilitate the excitation of the imine or alkene partner, leading to the formation of the four-membered ring. The choice of photocatalyst and reaction conditions can influence the efficiency and stereoselectivity of the cycloaddition.

Key features of visible-light-mediated aza Paternò-Büchi reactions include:

Mild Reaction Conditions: The use of visible light avoids the need for harsh reagents or high temperatures.

High Atom Economy: The reaction directly combines two unsaturated precursors to form the azetidine ring.

Access to Complex Scaffolds: This method can be used to generate structurally diverse and complex azetidine derivatives. nih.govnih.govresearchgate.netresearchgate.netacs.org

Ring Contraction Methodologies from Larger Heterocycles

Ring contraction of more readily available five-membered heterocycles, such as pyrrolidinones, provides an alternative and powerful strategy for the synthesis of azetidines. This approach leverages the thermodynamic driving force of forming a more stable system or the rearrangement of a reactive intermediate.

A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, various nucleophiles can be introduced, followed by a ring contraction to yield α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of diverse functional groups into the azetidine product. organic-chemistry.org

Another approach involves the photochemical ring contraction of pyridines with silylborane to afford pyrrolidine derivatives, which can then potentially be further transformed into azetidines, showcasing the versatility of ring contraction strategies in heterocyclic chemistry. osaka-u.ac.jpscilit.comnih.gov

Pyrrolidine Ring Formation and Functionalization within the Molecular Scaffold

The pyrrolidine moiety of this compound can be introduced either by forming the ring from an acyclic precursor or by functionalizing a pre-existing pyrrolidine ring.

Direct Functionalization and Derivatization of the Pyrrolidine Nucleus

Direct functionalization of the pyrrolidine ring, particularly through C-H activation, has emerged as a powerful tool for the synthesis of complex pyrrolidine derivatives. Palladium-catalyzed C-H functionalization of aliphatic amines, including pyrrolidine, allows for the introduction of various substituents with high regio- and stereoselectivity. nih.govacs.orgacs.orgnih.gov

For the synthesis of this compound, the most direct approach involves the acylation of pyrrolidine with a protected azetidine-3-carboxylic acid. This standard amide bond formation can be achieved using a variety of coupling reagents.

The synthesis of N-acyl pyrrolidines is a well-established transformation. For instance, the reaction of pyrrolidine with an activated carboxylic acid derivative, such as an acid chloride or an ester in the presence of a coupling agent, readily affords the corresponding amide. This straightforward derivatization makes pyrrolidine an ideal building block for the final step in the synthesis of the target molecule.

The following table provides an overview of methods for the functionalization and derivatization of the pyrrolidine ring:

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, directing groups | Enables direct introduction of aryl groups at specific C-H bonds. | acs.orgacs.org |

| N-Acylation | Acid chlorides, coupling reagents (e.g., DCC, HATU) | Standard and efficient method for forming the amide bond. | nih.govmdpi.com |

Asymmetric Pyrrolidine Synthesis within Complex Molecules

The pyrrolidine motif is a crucial component of many biologically active compounds and its asymmetric synthesis has been a significant area of research. nih.govwhiterose.ac.uk The construction of substituted chiral pyrrolidines with high diastereoselectivity and enantioselectivity is paramount for accessing complex molecular architectures. nih.govmdpi.com

One powerful strategy involves multicomponent reactions (MCRs) which allow for the construction of multiple stereogenic centers in a single step. nih.gov For instance, a diastereoselective synthesis of highly substituted pyrrolidines can be achieved through an asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method can construct up to three contiguous asymmetric centers in one operation. nih.gov

Another innovative approach is the asymmetric 'clip-cycle' synthesis. whiterose.ac.uk This method involves 'clipping' a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. Subsequently, an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk This strategy is versatile, allowing for the synthesis of various substituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

The intramolecular aza-Michael reaction is a key transformation for the asymmetric synthesis of nitrogen heterocycles. whiterose.ac.uk The choice of the Michael acceptor is critical for both the reaction rate and the enantioselectivity. whiterose.ac.uk The use of a chiral phosphoric acid as a catalyst for the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester has been shown to be effective in producing 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk

Furthermore, stereoselective methods for synthesizing pyrrolidine derivatives from acyclic precursors often involve the cyclization of aminoalcohols. nih.govresearchgate.net For example, an optically active 3,4-disubstituted pyrrolidine can be synthesized through the catalytic hydrogenolysis of an oxetane (B1205548) derivative, followed by the ring closure of the resulting optically active aminoalcohol. researchgate.net

The following table summarizes key aspects of these asymmetric pyrrolidine synthesis methodologies:

| Methodology | Key Features | Catalyst/Reagent | Stereocontrol | Ref. |

| Asymmetric Multicomponent Reaction | Forms multiple stereocenters in one pot. | TiCl₄ | High diastereoselectivity | nih.gov |

| Asymmetric 'Clip-Cycle' Synthesis | Versatile for substituted pyrrolidines and spiropyrrolidines. | Chiral Phosphoric Acid | High enantioselectivity | whiterose.ac.uk |

| Intramolecular aza-Michael Reaction | Effective for spirocyclic pyrrolidines. | Chiral Phosphoric Acid | High enantioselectivity | whiterose.ac.uk |

| Cyclization of Acyclic Precursors | Utilizes aminoalcohols derived from other heterocycles. | Palladium catalyst | Stereospecific | researchgate.net |

Amide Bond Formation Strategies for this compound Assembly

The formation of the amide bond linking the azetidine and pyrrolidine moieties is a critical step in the synthesis of this compound. Traditional methods often rely on stoichiometric activating reagents, which can generate significant waste. ucl.ac.uk

A wide array of peptide coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization. peptide.comuni-kiel.de These reagents activate the carboxylic acid group of an N-protected azetidine-3-carboxylic acid, enabling its reaction with pyrrolidine.

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. peptide.comsigmaaldrich.com

Uronium/aminium salt-based reagents, for instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity and efficiency, often leading to faster reaction times. peptide.comsigmaaldrich.com HATU, in particular, is noted for reacting faster with less epimerization during coupling. peptide.com The choice of reagent can be critical, especially when dealing with sterically hindered amino acids or complex fragments. sigmaaldrich.com

The table below provides a comparison of commonly used peptide coupling reagents:

| Reagent Class | Examples | Key Characteristics | Ref. |

| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives to prevent racemization. | peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for hindered couplings. | peptide.comsigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reactions, high efficiency, less racemization. | peptide.comsigmaaldrich.com |

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for amide bond formation. ucl.ac.uknih.gov These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov

Catalytic methods for amide bond formation are a key area of green chemistry research. sigmaaldrich.com These methods can circumvent the need for stoichiometric activating agents. ucl.ac.uk For example, boronic acids have been shown to catalyze amidations directly from carboxylic acids at room temperature. sigmaaldrich.com Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines also provides a direct route to amides with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com

Biocatalysis offers another promising green alternative. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in environmentally friendly solvents. nih.gov Enzymatic methods often proceed under mild conditions with high selectivity, reducing the need for protecting groups and extensive purification. nih.govrsc.org

Key green chemistry approaches for amide synthesis are summarized in the following table:

| Approach | Catalyst/System | Advantages | Ref. |

| Catalytic Amidation | Boronic acids, Ruthenium complexes | Avoids stoichiometric waste, direct synthesis from carboxylic acids or alcohols. | sigmaaldrich.com |

| Biocatalysis | Lipases (e.g., CALB) | Mild reaction conditions, high selectivity, use of green solvents, reduced byproducts. | nih.govrsc.org |

Stereoselective Synthesis of this compound and Enantiopure Analogues

Achieving the desired stereochemistry in both the azetidine and pyrrolidine rings is crucial for the biological activity of this compound and its analogues. Stereoselective synthesis can be accomplished through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recovered. wikipedia.org

In the context of azetidine synthesis, chiral auxiliaries can be employed to control the stereochemistry of substitutions on the azetidine ring. For example, (S)-1-Phenylethylamine has been used as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org Chiral oxazolidinones are another class of versatile auxiliaries, particularly effective in stereoselective alkylation and aldol (B89426) reactions to create chiral centers that can be precursors to substituted azetidines. wikipedia.org Camphorsultams have also been successfully used as chiral auxiliaries in various asymmetric transformations. wikipedia.org

The following table highlights some common chiral auxiliaries and their applications:

| Chiral Auxiliary | Typical Application | Key Features | Ref. |

| (S)-1-Phenylethylamine | Asymmetric synthesis of azetidine dicarboxylic acids | Acts as both auxiliary and nitrogen source. | semanticscholar.orgrsc.org |

| Oxazolidinones | Stereoselective alkylation and aldol reactions | Versatile and widely used for creating contiguous stereocenters. | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Provides high stereocontrol. | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net

For the synthesis of chiral azetidines, various catalytic methods have been developed. Chiral azetidine-derived ligands and organocatalysts have been utilized in asymmetric reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions to introduce chirality. researchgate.net For instance, N-substituted-azetidinyl(diphenylmethyl)methanols have been employed as chiral catalysts to achieve high levels of enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Palladium-catalyzed intramolecular amination of C-H bonds is another powerful strategy for the synthesis of azetidines and other nitrogen heterocycles. acs.orgnih.gov This method allows for the direct formation of the azetidine ring from an acyclic amine precursor with a suitable directing group. acs.orgnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are valuable intermediates. nih.gov

The table below summarizes key asymmetric catalytic strategies for azetidine synthesis:

| Catalytic Strategy | Catalyst System | Application | Ref. |

| Asymmetric Organocatalysis | Chiral azetidine-derived catalysts | Friedel-Crafts alkylations, Henry reactions, Michael additions. | researchgate.net |

| Metal-Catalyzed C-H Amination | Palladium catalysts | Intramolecular cyclization to form azetidine ring. | acs.orgnih.gov |

| Gold-Catalyzed Cyclization | Gold catalysts | Synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

Diastereoselective Synthesis and Separation

The stereochemistry of "this compound" and its analogues is a critical determinant of their biological activity. Consequently, methodologies that afford control over the stereochemical outcome of the synthesis are of paramount importance. Diastereoselective synthesis, which involves the creation of multiple stereocenters in a controlled manner, and the subsequent separation of any resulting diastereomers are key strategies in the development of stereochemically pure azetidine-based compounds.

Diastereoselective Synthesis

The diastereoselective synthesis of 3-substituted azetidines, the core scaffold of the target compound, can be effectively achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed.

One notable example involves the use of pseudoephenamine as a chiral auxiliary in the alkylation of amide enolates. While not directly applied to "this compound", the principles are transferable. In such a strategy, a chiral amide is formed from a suitable azetidine precursor and pseudoephenamine. Subsequent alkylation of the enolate of this amide proceeds with high diastereoselectivity, driven by the steric influence of the chiral auxiliary. The diastereomeric ratios (d.r.) achieved in these reactions are often excellent, ranging from 98:2 to ≥99:1. nih.gov A generalized reaction scheme is depicted below:

Formation of Chiral Amide: An activated azetidine-3-carboxylic acid derivative is reacted with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral amide.

Diastereoselective Alkylation: The chiral amide is deprotonated to form an enolate, which then reacts with an electrophile. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Removal of Auxiliary: The chiral auxiliary is cleaved from the alkylated product to yield the enantiomerically enriched 3-substituted azetidine derivative, which can then be coupled with pyrrolidine.

Another powerful method for achieving diastereoselectivity is the Ugi four-component reaction (Ugi-4CR) employing a chiral amine derived from a carbohydrate. For instance, a galactose-derived amine can serve as the chiral component, reacting with an azetidine-3-isocyanide, a ketone, and a carboxylic acid. This multicomponent approach allows for the rapid assembly of complex molecules with a high degree of stereocontrol. The diastereomeric ratios observed in such reactions are typically high, often in the range of 91:9 to 97:3. wiley-vch.de

Table 1: Diastereomeric Ratios in Chiral Auxiliary-Mediated Syntheses of Azetidine Analogues

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | Alkylation | Propionamide | 98:2 | nih.gov |

| Pseudoephenamine | Alkylation | Isobutyramide | ≥99:1 | nih.gov |

| Galactose-derived amine | Ugi-4CR | Phenylacetic acid | 91:9 | wiley-vch.de |

| Galactose-derived amine | Ugi-4CR | p-Chlorophenylacetic acid | 97:3 | wiley-vch.de |

Separation of Diastereomers

Even in highly diastereoselective reactions, the formation of a minor diastereomer is common. Therefore, efficient methods for the separation of these stereoisomers are crucial for obtaining diastereomerically pure compounds. High-performance liquid chromatography (HPLC) is a widely employed technique for the separation of diastereomers.

Diastereomeric amides, such as those that could be formed during the synthesis of "this compound" analogues, can often be separated on a normal-phase silica (B1680970) gel column. The different spatial arrangements of the substituents in the diastereomers lead to differential interactions with the stationary phase, allowing for their separation.

In cases where direct separation is challenging, derivatization with a chiral resolving agent can be employed. For instance, a racemic azetidine-3-carboxylic acid can be coupled with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form a pair of diastereomeric amides. These diastereomers can then be separated by chromatography. A particularly effective resolving agent is camphorsultam. Diastereomeric amides derived from camphorsultam often exhibit excellent separation on silica gel HPLC, with high resolution factors (Rs). nih.gov For example, the separation of diastereomeric amides derived from a spiro[3.3]heptane-dicarboxylic acid and camphorsultam on silica gel HPLC achieved a resolution factor of 1.79, indicating baseline separation. nih.gov

The separated diastereomers can then be advanced individually in the synthetic sequence. In the case of derivatization with a resolving agent, the agent is cleaved after separation to yield the enantiomerically pure azetidine precursor.

Table 2: Exemplar Conditions for HPLC Separation of Diastereomeric Amides

| Diastereomeric Mixture | Chiral Derivatizing Agent | Chromatographic Mode | Stationary Phase | Mobile Phase | Resolution Factor (Rs) | Reference |

| N-Acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines | O,O-Dibenzoyl-L-tartaric acid | Reversed-Phase | C18 | Acetonitrile/Water | >1.5 | researchgate.net |

| Spiro[3.3]heptane-dicarboxylic acid amides | (-)-Camphorsultam | Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | 1.79 | nih.gov |

| α,α-Disubstituted pseudoephenamine amides | None (Direct Separation) | Radial Chromatography | Silica Gel | Not Specified | Baseline Separation | nih.gov |

In Depth Spectroscopic and Advanced Structural Elucidation of Azetidin 3 Yl Pyrrolidin 1 Yl Methanone

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

A complete NMR analysis would be fundamental to confirming the chemical structure and understanding the compound's behavior in solution.

Detailed Proton and Carbon-13 Assignments (e.g., 2D NMR, NOESY, HMBC)

To date, no published ¹H or ¹³C NMR spectra for Azetidin-3-yl(pyrrolidin-1-yl)methanone are available. A full assignment would require data from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining through-space proximity of protons, aiding in both structural assignment and conformational analysis. Without this primary data, a detailed assignment table cannot be generated.

Conformational Analysis and Dynamic NMR Studies

The flexibility of both the azetidine (B1206935) and pyrrolidine (B122466) rings, as well as potential restricted rotation around the amide bond, suggests that this compound could exist in multiple conformations. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, would be necessary to investigate these conformational dynamics and to determine the energy barriers associated with processes such as ring puckering and amide bond rotation. No such studies have been reported for this specific molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Characterization

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, an FT-IR or Raman spectrum would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretching vibration, C-N stretching vibrations of the azetidine and pyrrolidine rings, and various C-H stretching and bending vibrations. In the solid state, shifts in these bands could also provide evidence of intermolecular hydrogen bonding involving the azetidine N-H group. However, no experimental vibrational spectra have been published.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be required to elucidate its fragmentation pathways under specific ionization conditions. This would involve identifying characteristic fragment ions resulting from the cleavage of the azetidine and pyrrolidine rings and the amide bond. This experimental data is not currently available.

X-ray Crystallography for Solid-State Structure, Chirality, and Intermolecular Interactions

A single-crystal X-ray diffraction study would offer definitive proof of the molecular structure of this compound in the solid state. This powerful technique would determine precise bond lengths, bond angles, and torsion angles. For a chiral sample, it would establish the absolute configuration. Furthermore, the crystal structure would reveal the packing of molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds. No crystallographic data for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Assuming the compound is chiral, chiroptical spectroscopy would be a valuable tool for assigning its absolute configuration in the absence of X-ray crystallographic data. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra provide information about how a chiral molecule interacts with plane-polarized light. By comparing experimental spectra with those predicted from quantum chemical calculations, the absolute stereochemistry can often be determined. No CD or ORD studies for this compound have been reported.

Reactivity, Reaction Pathways, and Mechanistic Investigations of Azetidin 3 Yl Pyrrolidin 1 Yl Methanone

Azetidine (B1206935) Ring Reactivity and Transformations

The significant reactivity of the azetidine ring is primarily due to its considerable ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This strain energy provides a thermodynamic driving force for reactions that lead to ring cleavage or expansion. The presence of the pyrrolidin-1-yl)methanone substituent at the C3 position is a key factor in directing the regiochemical and stereochemical outcomes of these transformations.

The azetidine ring in Azetidin-3-yl(pyrrolidin-1-yl)methanone is susceptible to nucleophilic attack, which alleviates ring strain. These reactions often require activation of the azetidine nitrogen, for instance, by protonation or conversion to an azetidinium ion, to enhance the electrophilicity of the ring carbons. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. researchgate.netbohrium.com

Generally, for N-unsubstituted or N-alkyl azetidines, nucleophilic attack occurs preferentially at the less substituted carbon (C2 or C4). However, the electronic nature of substituents plays a crucial role. researchgate.net In the case of this compound, the amide group at C3 does not directly activate the adjacent carbons for attack. The outcome of a nucleophilic ring-opening would therefore depend on the activation method and the nature of the nucleophile. Activation of the nitrogen atom, for example by treatment with chloroformates or alkyl halides to form an N-alkoxycarbonyl or N,N-dialkyl azetidinium salt, makes the ring carbons more electrophilic. bohrium.com In such activated systems, nucleophilic attack typically occurs at the C4 position in an SN2 process, leading to the formation of functionalized linear amines. nih.govbohrium.com

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have helped elucidate the parameters governing these regioselectivities. nih.govresearchgate.net For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at C4 when an alkyl group is present at C2; conversely, an electron-withdrawing group at C2 directs the attack to that position. bohrium.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines This table presents analogous reactions reported in the literature for substituted azetidines, illustrating potential pathways for this compound.

| Azetidine Precursor | Activating Agent | Nucleophile | Product | Reference |

| 2-Aryl-N-tosylazetidine | Yb(OTf)₃ | Electron-rich arenes | 3-Aryl-3-arylpropylamine | acs.org |

| N-Boc-azetidine | (Not specified) | HF | N-Boc-3-fluoropropylamine | rsc.org |

| Substituted Azetidinium Ion | Methyl triflate | Azide anion | γ-Azido amine | researchgate.net |

| Substituted Azetidinium Ion | Benzylamine | γ-Diamino derivative | researchgate.net |

Interactive data table. Click on headers to sort.

Ring expansion reactions provide a powerful method for transforming strained rings into larger, more stable heterocyclic systems. Azetidines can undergo ring expansion to form five-membered rings like pyrrolidines, or even larger heterocycles. magtech.com.cn These transformations can be initiated by various reagents and conditions, often involving the formation of an intermediate that facilitates skeletal rearrangement.

One common strategy involves the reaction with carbenes or carbene precursors. For instance, the reaction of azetidines with diazo compounds in the presence of a rhodium catalyst can lead to a formal [4+1] cycloaddition, expanding the ring to a pyrrolidine (B122466). rsc.org Another pathway is the rearrangement of aziridinylmethyl radicals or cations, which can expand to azetidines and subsequently to pyrrolidines. While less direct for a pre-formed azetidine, such mechanistic pathways highlight the inherent tendency of these strained systems to rearrange.

The specific substrate this compound could potentially undergo ring expansion if a suitable functional group is installed at the C2 or C4 position that could initiate rearrangement. For example, an intramolecular nucleophilic attack from a side chain attached to the azetidine ring can lead to bicyclic intermediates that subsequently rearrange to expanded ring systems. researchgate.net

Table 2: Representative Ring Expansion Reactions of Four-Membered Heterocycles This table showcases general strategies for ring expansion that could be conceptually applied to derivatives of this compound.

| Starting Heterocycle | Reagent/Catalyst | Product Heterocycle | Description | Reference |

| Methylene (B1212753) Aziridine (B145994) | Rhodium-bound carbene | Methylene Azetidine | Formal [3+1] ring expansion | nih.gov |

| 3-Methyleneazetidine | Diazo compounds / Rh₂(OAc)₂ | Pyrrolidine | Formal [4+1] cycloaddition | rsc.org |

| Azetidine | Isocyanates, allenes, arynes | 5- to 8-membered N-heterocycles | Ring expansion via cycloaddition | researchgate.net |

Interactive data table. Click on headers to sort.

The secondary amine nitrogen of the azetidine ring is a key site for functionalization. This allows for the introduction of a wide variety of substituents, which can modulate the compound's chemical and physical properties. Common derivatization reactions include acylation, sulfonylation, and alkylation. researchgate.netnih.gov

These reactions typically proceed under standard conditions. For example, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonylated azetidines. The introduction of these electron-withdrawing groups can significantly alter the reactivity of the azetidine ring, particularly its susceptibility to nucleophilic attack.

Late-stage functionalization of the azetidine nitrogen is a valuable strategy in medicinal chemistry, allowing for the rapid generation of analogues. For instance, in the context of peptide macrocycles, the azetidine nitrogen has been used as a handle for attaching dyes or biotin (B1667282) tags after the main scaffold has been constructed. researchgate.netnih.gov This demonstrates the utility of the azetidine nitrogen as a versatile point for chemical modification.

Pyrrolidine Moiety Reactivity and Functional Group Interconversions

The pyrrolidine ring, being a saturated and relatively strain-free five-membered heterocycle, is significantly more stable than the azetidine ring. rsc.orgwikipedia.org Its reactivity is primarily associated with the functionalization of the C-H bonds at positions α and β to the nitrogen atom. The nitrogen atom itself is part of a tertiary amide (an N-acyl pyrrolidine), which influences the ring's conformation and the reactivity of the adjacent methylene groups.

The α-position (C2 and C5) of the N-acyl pyrrolidine ring is activated for deprotonation by a strong base due to the adjacent nitrogen atom. This allows for α-lithiation followed by reaction with various electrophiles to introduce alkyl or aryl substituents. nih.gov Enantioselective functionalization can be achieved by using chiral ligands in these deprotonation-trapping sequences. nih.gov

Alternatively, transition metal-catalyzed C-H activation provides a more direct route for α-functionalization. Palladium-catalyzed coupling of the α-methylene C-H bonds with aryl boronic acids has been demonstrated using a thioamide directing group. nih.gov Redox-neutral methods have also been developed, where an iminium ion is generated in situ and subsequently trapped by a nucleophile. rsc.orgrsc.org For example, using a quinone monoacetal as an oxidant allows for the direct α-arylation of pyrrolidine with nucleophiles like naphthols or indoles. rsc.orgrsc.org

β-Functionalization is generally more challenging but can be achieved through various synthetic strategies. Borane-catalyzed dehydrogenation of pyrrolidines can lead to intermediates that are susceptible to functionalization at the β-position. nih.gov

Table 3: Methods for the Functionalization of the Pyrrolidine Ring This table summarizes key methodologies for functionalizing the pyrrolidine scaffold, applicable to the pyrrolidine moiety in the target compound.

| Position | Method | Reagents | Product Type | Reference |

| α-Position | Deprotonation / Cross-Coupling | Strong base (e.g., s-BuLi), chiral ligand, Pd catalyst, aryl halide | α-Aryl pyrrolidine | nih.govnih.gov |

| α-Position | Redox-Neutral C-H Activation | Quinone monoacetal (oxidant), DABCO (base), aryl nucleophile | α-Aryl-N-aryl pyrrolidine | rsc.orgrsc.org |

| β-Position | Dehydrogenative Functionalization | B(C₆F₅)₃ catalyst | β-Functionalized pyrrolidines | nih.gov |

Interactive data table. Click on headers to sort.

Achieving stereocontrol in the synthesis and functionalization of pyrrolidine derivatives is of great importance in organic chemistry. mdpi.com For the pyrrolidine moiety in this compound, stereoselective transformations could be envisioned through several approaches.

One major strategy is the use of [3+2] cycloaddition reactions between azomethine ylides and alkenes, which can generate multiple stereocenters in a single step with high diastereoselectivity. acs.org While this applies to the synthesis of the ring itself, the principles of stereocontrol can be extended to the functionalization of a pre-existing ring.

Organocatalysis, often employing chiral pyrrolidine-based catalysts, highlights the importance of the ring's stereochemistry in directing reaction outcomes. mdpi.com In the context of the target molecule, stereoselective functionalization of the pyrrolidine ring could be accomplished by employing chiral catalysts that can differentiate between the enantiotopic α- or β-protons or faces of the ring. The conformation of the N-acyl pyrrolidine, influenced by the bulky azetidinylmethanone group, would likely play a significant role in the stereochemical outcome of such transformations.

Methanone (B1245722) Carbonyl Group Reactivity

The carbonyl group of the methanone linker is a key site for chemical modifications of this compound. Its reactivity is typical of ketones, but is also influenced by the adjacent azetidine and pyrrolidine rings.

Reduction: The reduction of the methanone carbonyl to a secondary alcohol can be achieved using various reducing agents. The choice of reagent is crucial to avoid the undesired ring-opening of the strained azetidine ring. Milder reducing agents are generally preferred. While specific studies on this compound are not extensively documented, analogous reductions of other keto-azetidine derivatives provide insight into potential reaction conditions.

Oxidation: The oxidation of the methanone group is not a common transformation, as it is already at a high oxidation state. Any oxidative process would likely target other parts of the molecule, such as the azetidine or pyrrolidine rings, and could lead to ring cleavage or other rearrangements, particularly under harsh conditions.

Condensation Reactions: The methanone carbonyl can participate in condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with stabilized carbanions in aldol-type reactions. These reactions allow for the extension of the molecular framework. The general principle of N-acylation of non-nucleophilic N-heterocycles can be facilitated by activating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which enables the formation of an amide bond under relatively mild conditions. researchgate.net

A representative condensation reaction of a carboxylic acid with an N-heterocycle is presented below:

| N-Heterocycle | Carboxylic Acid | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Benzoic Acid | Boc₂O, DMAP (cat.), 2,6-lutidine | CH₃CN | 95 | researchgate.net |

| Pyrrole | Acetic Acid | Boc₂O, DMAP (cat.), 2,6-lutidine | CH₃CN | 88 | researchgate.net |

Electrophilic Additions: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can be protonated or coordinated to a Lewis acid. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles.

Nucleophilic Additions: The carbonyl carbon is electrophilic and is a prime target for nucleophilic attack. smolecule.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and enolates, can add to the carbonyl group. The addition of organometallic reagents to N-acyl-azetidines can lead to the formation of stable tetrahedral intermediates, a consequence of the ring strain and the pyramidalization of the amide nitrogen. rsc.org

Investigation of Reaction Kinetics and Proposed Mechanistic Studies

The kinetics and mechanisms of reactions involving azetidines are strongly influenced by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain facilitates ring-opening reactions, which are a common feature of azetidine chemistry. iitk.ac.innih.govacs.orgmagtech.com.cn

Mechanistic studies on the ring-opening of N-substituted azetidines, particularly under acidic conditions, have been reported. nih.gov The proposed mechanism often involves the protonation of the azetidine nitrogen, followed by nucleophilic attack on one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is dependent on the substituents on the azetidine ring.

Kinetic studies of azetidine reactions often focus on determining the rate-limiting step, which can be the ring-opening itself or a preceding activation step. For instance, in catalyst-mediated ring-opening reactions, the formation of a catalyst-substrate complex may be the slow step. acs.org

Computational and Theoretical Chemistry Studies on Azetidin 3 Yl Pyrrolidin 1 Yl Methanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical lens to examine molecular behavior at the atomic level. For Azetidin-3-yl(pyrrolidin-1-yl)methanone, these calculations would offer insights into its stability, reactivity, and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve exploring the potential energy surface to identify various stable conformers. The puckering of the azetidine (B1206935) and pyrrolidine (B122466) rings, along with the orientation of the methanone (B1245722) linker, would be critical factors. Conformational analysis would reveal the relative energies of these conformers and the energy barriers for interconversion between them.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C=O) | Key Distances (Å) |

|---|---|---|---|

| A | 0.00 | 175.2° | C=O: 1.23, C-N (amide): 1.35 |

| B | 1.52 | -65.8° | C=O: 1.23, C-N (amide): 1.36 |

| C | 2.89 | 85.1° | C=O: 1.24, C-N (amide): 1.34 |

Note: This table is illustrative and not based on published experimental or computational data.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For this compound, this would help in assigning the peaks in an experimental spectrum to specific protons and carbons in the azetidine and pyrrolidine rings.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Key vibrational modes would include the C=O stretch of the methanone group and the N-H stretch of the azetidine ring (if present as a secondary amine).

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Azetidine CH: 3.5-4.0, Pyrrolidine CH₂: 1.8-2.2, 3.2-3.6 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 165-175, Azetidine C: 40-60, Pyrrolidine C: 25-55 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1650, N-H bend: ~1550 |

| UV-Vis | λ_max (nm) | ~210 |

Note: This table is illustrative and not based on published experimental or computational data.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time, including conformational changes and interactions with solvent molecules. An MD simulation of this compound in a solvent like water would provide insights into its dynamic behavior, hydrogen bonding interactions, and the influence of the solvent on its conformational preferences.

Transition State Analysis and Reaction Pathway Elucidation

Computational methods are powerful tools for studying reaction mechanisms. For reactions involving this compound, such as its synthesis or degradation, transition state theory can be used to locate the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of a chemical reaction.

Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment

The four-membered azetidine ring in this compound possesses significant ring strain. Computational methods can be used to quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. Understanding the strain energy is important as it influences the reactivity of the molecule.

The concepts of aromaticity and antiaromaticity are generally not applicable to saturated ring systems like azetidine and pyrrolidine. Therefore, an assessment of these properties would not be relevant for this compound.

Application of Azetidin 3 Yl Pyrrolidin 1 Yl Methanone As a Versatile Synthetic Building Block

Scaffold for the Construction of Complex Organic Molecules

The inherent ring strain of the azetidine (B1206935) moiety (approx. 25.4 kcal/mol) makes it a reactive intermediate, primed for ring-opening or ring-expansion reactions, while still being significantly more stable and easier to handle than its three-membered aziridine (B145994) counterpart. rsc.org This reactivity, coupled with the well-established chemistry of the pyrrolidine (B122466) ring, allows Azetidin-3-yl(pyrrolidin-1-yl)methanone to serve as a foundational element for synthesizing intricate molecular architectures. nih.gov

This compound is a valuable precursor for the synthesis of complex polycyclic nitrogen heterocycles, including spirocyclic, fused, and bridged systems. nih.gov The strained azetidine ring can undergo controlled ring-expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines or piperidines. rsc.org For instance, synthetic strategies can be devised where the azetidine ring is opened by an intramolecular nucleophile, leading to the formation of a new, larger ring fused to the existing pyrrolidine structure.

Furthermore, the amide bond provides a key functional handle. It can be reduced to a secondary amine, which can then participate in cyclization reactions. The diversification of densely functionalized azetidine rings has been shown to provide access to a wide variety of fused and spirocyclic ring systems, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 1: Potential Polycyclic Systems from Azetidine Scaffolds

| Reaction Type | Starting Motif | Resulting Structure | Significance |

|---|---|---|---|

| Ring Expansion | Azetidine | Pyrrolidine, Piperidine (B6355638) | Access to larger, common heterocycles |

| Intramolecular Cyclization | Functionalized Azetidine | Fused Heterocycles | Creation of rigid, complex backbones |

The azetidine ring is a structural motif found in various natural products and biologically important compounds. researchgate.netnih.gov Consequently, functionalized azetidines like this compound are valuable as precursors or key fragments in the total synthesis of these molecules or their analogs. nih.gov The synthesis of complex natural products often relies on a convergent approach, where key fragments are prepared separately and then combined. nih.govescholarship.org

The pyrrolidine moiety is also a ubiquitous scaffold in natural products, particularly in alkaloids. nih.gov The combination of both rings in this compound allows it to serve as a mimic or a direct precursor to substructures found in a range of alkaloids that feature fused or bridged pyrrolidine and piperidine rings. nih.gov Its use can simplify synthetic routes and provide access to novel analogs for structure-activity relationship (SAR) studies.

Development of Novel Chiral Ligands and Organocatalysts

Chiral azetidine and pyrrolidine derivatives have been extensively developed as highly effective ligands and organocatalysts for asymmetric synthesis. researchgate.netbirmingham.ac.uk The rigid, conformationally constrained structure of these rings is ideal for creating a well-defined chiral environment around a catalytic center.

Derivatives of this compound are promising candidates for organocatalysis. Since the early 1990s, chiral azetidines have been successfully used to induce asymmetry in reactions such as Michael additions, Friedel-Crafts alkylations, and Henry reactions. researchgate.netbirmingham.ac.uk

By introducing chirality into the azetidine or pyrrolidine ring of the parent compound, new classes of catalysts can be designed. For example, a chiral pyrrolidine ring, similar to that in proline, can facilitate asymmetric transformations through enamine or iminium ion intermediates. The azetidine ring can provide additional steric hindrance and structural rigidity, enhancing the enantioselectivity of the catalytic process. These catalysts are attractive because they are often robust, inexpensive, and environmentally benign compared to metal-based catalysts. researchgate.net

Table 2: Applications of Azetidine-Derived Catalysts

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Chiral Azetidinyl Methanols | Diethylzinc (B1219324) Addition | High Enantioselectivity | researchgate.net |

| L-Azetidine Carboxylic Acid | α-Amination of Carbonyls | Comparison to Proline Catalysis | researchgate.net |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. Azetidines are recognized as important intermediates and chiral auxiliaries in organic synthesis. magtech.com.cn

A chiral, enantiomerically pure form of this compound could function as an effective chiral auxiliary. The amide nitrogen can be used to attach the auxiliary to a prochiral substrate. The rigid, bicyclic-like nature of the molecule would then direct the approach of reagents from a specific face, leading to a high degree of stereocontrol. The amide bond can be subsequently cleaved under specific conditions to release the enantiomerically enriched product and recover the auxiliary. Proline, a pyrrolidine derivative, has been famously used in this capacity, highlighting the potential of the pyrrolidine moiety in such applications. researchgate.net

Precursor for Advanced Materials (e.g., polymers, functional dyes)

The unique properties of the azetidine ring also make it a valuable component in materials science. rsc.org

Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as branched poly(propylenimine). researchgate.netacs.org This polymerization proceeds through a cationic mechanism, leveraging the ring strain of the azetidine monomer. utwente.nl Using this compound as a monomer or co-monomer in such a process would lead to novel polymers with pendant pyrrolidinyl-methanone groups. These functional groups could influence the polymer's properties, such as solubility, thermal stability, and its ability to coordinate with metals or participate in hydrogen bonding.

In the field of functional dyes, the incorporation of four-membered azetidine rings into fluorophore structures has been shown to elicit substantial increases in brightness and photostability. researchgate.netnih.gov The azetidine ring acts as a constrained amino substituent that can fine-tune the electronic and photophysical properties of rhodamine and other dyes. researchgate.netresearchgate.net this compound can serve as a key building block for synthesizing new fluorescent dyes. The pyrrolidine nitrogen or the azetidine nitrogen (after deprotection) can be functionalized to attach the molecule to a larger chromophore system, offering a strategy to enhance the performance of fluorescent probes for biological imaging. google.com

Design of Chemical Probes for Biological Systems (Non-Clinical Applications)

Extensive research of publicly available scientific literature and patent databases did not yield specific examples or detailed research findings on the application of this compound as a building block for the design of chemical probes for non-clinical biological systems. While the azetidine scaffold, in general, is recognized for its utility in medicinal chemistry and drug discovery, and has been incorporated into various molecular libraries, specific studies detailing the use of this compound for creating fluorescent, biotinylated, or photoaffinity probes could not be identified.

The search for data tables and detailed research findings related to the synthesis and application of chemical probes derived from this specific compound was unsuccessful. The existing literature focuses on broader classes of azetidine-containing compounds or other related heterocyclic systems in the context of probe development. Therefore, there is no available information to populate the requested detailed sections and data tables on this particular subject.

Advanced Derivatization, Analogue Synthesis, and Structure Property Relationship Studies

Systematic Modification of Azetidine (B1206935) and Pyrrolidine (B122466) Ring Systems

The systematic derivatization of the heterocyclic rings is fundamental to probing structure-property relationships. Both the azetidine and pyrrolidine moieties can be functionalized using a variety of modern synthetic methods.

The four-membered azetidine ring is a strained heterocycle, and its reactivity is often driven by this inherent ring strain. rsc.orgresearchgate.net This characteristic can be exploited for further functionalization. rsc.orgrsc.org Advanced methods such as palladium-catalyzed C(sp³)–H amination allow for the direct introduction of substituents, providing access to functionalized azetidines that would be difficult to synthesize otherwise. rsc.orgacs.org Stereospecific C(sp³)–H arylation has also been developed, enabling the preparation of stereochemically defined building blocks. nih.gov Furthermore, the nitrogen atom of the azetidine ring can be functionalized through N-alkylation or N-arylation, and the ring itself can undergo expansion reactions to yield larger heterocycles like pyrrolidines. researchgate.net

The pyrrolidine ring, a common scaffold in bioactive molecules, can be synthesized from various cyclic or acyclic precursors. nih.govresearchgate.net Stereoselective synthesis methods often utilize chiral pool starting materials like proline and 4-hydroxyproline (B1632879). nih.govresearchgate.net A powerful method for constructing highly substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the controlled formation of multiple stereocenters. acs.org Recent advances have enabled the generation of these reactive ylides directly from stable tertiary amides via iridium-catalyzed hydrosilylation, expanding the scope and accessibility of complex pyrrolidine derivatives. acs.org

Table 1: Potential Modifications of Heterocyclic Rings and Relevant Synthetic Methods

| Ring System | Position of Modification | Type of Modification | Exemplary Synthetic Method |

| Azetidine | C2, C3, C4 | C-H Functionalization (e.g., Arylation) | Palladium-Catalyzed Directed C(sp³)–H Arylation nih.gov |

| N1 | N-Alkylation / N-Arylation | Standard nucleophilic substitution | |

| Ring | Ring Expansion | Rearrangement of ammonium (B1175870) ylides researchgate.net | |

| Pyrrolidine | Various | Introduction of Substituents | [3+2] Dipolar Cycloaddition of Azomethine Ylides acs.org |

| Various | Functionalization of Chiral Precursors | Derivatization of proline or 4-hydroxyproline nih.govresearchgate.net | |

| Ring | Ring Contraction from Larger Rings | Photo-promoted ring contraction of pyridines nih.gov |

Diversification of the Methanone (B1245722) Carbonyl Functionality

Common bioisosteres for amides and ketones include various five-membered heterocycles like oxadiazoles, triazoles, or imidazoles, which can replicate the hydrogen bonding capabilities of the original amide. drughunter.com Another strategy is the replacement of the carbonyl with non-classical isosteres such as an oxetane (B1205548) ring. cambridgemedchemconsulting.com The introduction of an oxetane can alter physicochemical properties, for instance, by increasing polarity and lowering the LogD, which can be beneficial in modulating pharmacokinetic profiles. cambridgemedchemconsulting.com The trifluoroethylamine group has also emerged as a potential amide bioisostere, where the electronegative trifluoroethyl moiety mimics the carbonyl, potentially enhancing metabolic stability. drughunter.com

Table 2: Bioisosteric Replacements for the Methanone Carbonyl Group

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Carbonyl (C=O) | 1,2,4-Oxadiazole | Mimics hydrogen bond acceptors; enhances metabolic stability. drughunter.com |

| Carbonyl (C=O) | 1,2,4-Triazole | Serves as a metabolically stable replacement. drughunter.com |

| Carbonyl (C=O) | Oxetane | Increases polarity, can lower LogD, may reduce HERG liability. cambridgemedchemconsulting.com |

| Carbonyl (C=O) | Trifluoroethylamine | May enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds from a common scaffold. For Azetidin-3-yl(pyrrolidin-1-yl)methanone, a library could be constructed by combining a set of pre-functionalized azetidine building blocks with a diverse collection of pyrrolidine derivatives.

This approach involves the synthesis of distinct sets of azetidine-3-carboxylic acids and substituted pyrrolidines. These building blocks can then be coupled using high-throughput amide bond formation protocols to generate a grid-like library of final compounds. The synthesis and diversification of densely functionalized azetidine ring systems have been described as a means to access a wide variety of fused, bridged, and spirocyclic scaffolds suitable for library generation. nih.govnih.gov Such libraries are invaluable for systematically exploring structure-activity relationships.

Table 3: Illustrative Combinatorial Library Synthesis Plan

| Pyrrolidine-R¹ | Pyrrolidine-R² | Pyrrolidine-R³ | |

| Azetidine-R⁴ | Compound A¹B¹ | Compound A¹B² | Compound A¹B³ |

| Azetidine-R⁵ | Compound A²B¹ | Compound A²B² | Compound A²B³ |

| Azetidine-R⁶ | Compound A³B¹ | Compound A³B² | Compound A³B³ |

(Where R¹, R², R³ are diverse substituents on the pyrrolidine ring and R⁴, R⁵, R⁶ are diverse substituents on the azetidine ring)

Flow Chemistry and High-Throughput Synthesis of Derivatives

Flow chemistry has become a transformative technology in modern organic synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.comuc.pt The synthesis of heterocyclic compounds, which are prominent motifs in pharmaceuticals, is particularly well-suited to flow processes. springerprofessional.dedurham.ac.uk

Applying flow chemistry to the synthesis of this compound derivatives could streamline production. For example, a multi-step synthesis could be "telescoped" into a continuous sequence without the need to isolate intermediates. uc.pt This could involve an initial amide coupling reaction in one flow reactor, followed by an in-line purification step, and then a subsequent functionalization reaction (e.g., N-alkylation of the azetidine) in a second reactor. The precise control over temperature, pressure, and reaction time in a flow system is especially advantageous for handling reactive intermediates or exothermic reactions safely. springerprofessional.de This technology is ideal for the rapid and efficient production of compound libraries for screening purposes.

Table 4: Comparison of Batch vs. Flow Synthesis for Derivative Production

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult; often requires re-optimization | Straightforward; run for a longer time |

| Safety | Lower; risk of thermal runaway in exothermic reactions | Higher; small reaction volume, superior heat transfer mdpi.comspringerprofessional.de |

| Reaction Control | Moderate; potential for temperature/concentration gradients | Precise; excellent control over parameters mdpi.com |

| Efficiency | Lower; requires manual workup/isolation of intermediates | Higher; potential for automated, multi-step sequences uc.ptdurham.ac.uk |

| Throughput | Lower | Higher; suitable for rapid library synthesis durham.ac.uk |

Understanding Structure-Reactivity and Structure-Selectivity Relationships in Derived Compounds

A primary goal of synthesizing analogues is to develop a deep understanding of the relationships between a molecule's three-dimensional structure and its chemical properties, such as reactivity and selectivity. For derivatives of this compound, these relationships can be systematically investigated.

The reactivity of the azetidine ring is strongly influenced by its substituents. Electron-withdrawing or -donating groups can modulate the ring strain and the nucleophilicity of the nitrogen atom, affecting its participation in subsequent reactions. rsc.orgresearchgate.net For instance, the stereochemistry of substituents on 3-azetidinyl ketones can influence their epimerization and subsequent reactions. researchgate.net

Similarly, the substitution pattern on the pyrrolidine ring can dictate the selectivity of reactions. In one study, the structure of chiral 3-aminopyrrolidine (B1265635) lithium amides was shown to directly influence the enantiomeric excess in the asymmetric addition of alkyllithium compounds to aldehydes. acs.org By systematically modifying the substituents on both rings (R¹, R², etc.) and observing the outcomes of specific chemical transformations, a predictive model of structure-reactivity and structure-selectivity can be constructed. This knowledge is crucial for designing future compounds with desired chemical behaviors. nih.govrsc.org

Table 5: Hypothetical Structure-Property Relationship Analysis

| Structural Modification | Investigated Property | Expected Outcome/Observation |

| Electron-withdrawing group on Azetidine N1 | Ring-opening reactivity | Increased susceptibility to nucleophilic attack due to enhanced ring strain. rsc.org |

| Bulky substituent on Pyrrolidine C2 | Diastereoselectivity of a subsequent reaction | Increased facial shielding, leading to higher selectivity for one diastereomer. |

| Chiral auxiliary on Pyrrolidine N1 | Enantioselectivity of an external reaction | Induction of asymmetry in the formation of a new stereocenter. acs.org |

| Replacement of C=O with Oxetane | Conformation and Reactivity | Altered torsional angles between the two rings, potentially exposing new reactive sites. |

Future Directions and Emerging Research Avenues for Azetidin 3 Yl Pyrrolidin 1 Yl Methanone Research

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

For a target like Azetidin-3-yl(pyrrolidin-1-yl)methanone, ML models can be trained to predict the success of the crucial amide bond formation between an azetidine (B1206935) precursor and pyrrolidine (B122466). By analyzing factors like catalyst choice, solvent effects, temperature, and substrate compatibility, these models can guide chemists toward the most efficient conditions, minimizing failed experiments and resource expenditure. nih.gov Recent research has already demonstrated that computational modeling can successfully guide the synthesis of azetidines by predicting which compounds can react together, expanding the potential range of substrates far beyond what was previously thought. thescience.dev This data-driven approach accelerates the discovery of new molecular entities and refines the synthesis of known ones. nih.gov

| Aspect | Traditional Synthesis Planning | AI/ML-Driven Synthesis Planning |

|---|---|---|

| Route Design | Based on known reactions, expert knowledge, and chemical intuition. | Data-driven retrosynthesis suggestions, potentially uncovering novel or non-intuitive pathways. researchgate.net |

| Reaction Success | Reliant on literature precedent and empirical experimentation. | Predictive models estimate reaction viability and potential side products before experimentation. nih.gov |

| Condition Optimization | Iterative, one-factor-at-a-time experimentation. | Algorithms predict optimal conditions (temperature, solvent, catalyst) simultaneously. |

| Substrate Scope | Limited by established and published examples. | In silico screening of virtual libraries to identify suitable substrates efficiently. thescience.devdigitellinc.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthesis is increasingly moving away from harsh, high-temperature conditions toward milder and more selective methods. Photocatalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool in this domain. researchgate.net Recent breakthroughs have shown that photocatalysis is highly effective for the synthesis and functionalization of azetidines. chemrxiv.org Methods such as visible light-mediated aza Paternò–Büchi reactions and radical strain-release photocatalysis enable the construction of densely functionalized azetidine rings under exceptionally mild conditions. chemrxiv.orgchemrxiv.org

These light-driven methods could provide novel synthetic routes to the azetidine core of this compound. rsc.org For instance, an intermolecular [2+2] photocycloaddition could be employed to form the four-membered ring with specific functional groups amenable to subsequent elaboration into the final product. chemrxiv.org This approach not only offers milder conditions but also opens up chemical space that is inaccessible through traditional thermal reactions. thescience.dev Electrocatalysis, another emerging field, offers a complementary strategy, using electricity to promote transformations with high levels of control and efficiency, further expanding the synthetic toolkit.

| Method | Energy Source | Key Advantages | Potential Application |

|---|---|---|---|

| Visible-Light Photocatalysis | Light (e.g., Blue LEDs) | Mild conditions, high selectivity, novel reactivity. chemrxiv.org | [2+2] cycloadditions to form the azetidine ring. researchgate.net |

| Energy Transfer Catalysis | Light (via sensitizer) | Activates substrates without direct excitation, avoiding side reactions. researchgate.net | Formation of functionalized azetidine precursors. |

| Radical Strain-Release | Light (via sensitizer) | Functionalizes strained precursors like azabicyclo[1.1.0]butanes. chemrxiv.org | Access to complex C3-substituted azetidines. chemrxiv.org |

| Electrocatalysis | Electricity | High control, avoids stoichiometric chemical oxidants/reductants. | Reductive or oxidative cyclizations to form the azetidine ring. |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming central to modern chemical synthesis, emphasizing the reduction of waste, use of safer solvents, and improvement of energy efficiency. Conventional methods for synthesizing azetidine derivatives can involve long reaction times, harsh temperatures, and the use of hazardous reagents. tandfonline.comresearchgate.net Future research on this compound will undoubtedly focus on developing more sustainable synthetic protocols.

Drawing inspiration from green syntheses of related azetidinones, methodologies such as sonication (ultrasound-assisted synthesis) and optimized stirring in the presence of molecular sieves can dramatically reduce reaction times and improve yields. tandfonline.comresearchgate.net These techniques often proceed at room temperature and can eliminate the need for cumbersome setups like Dean-Stark apparatuses for water removal. researchgate.net Furthermore, the adoption of flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers enhanced safety, precise control over reaction parameters, and easier scalability, representing a significant step toward a truly green synthesis of azetidine-containing compounds.

| Parameter | Conventional Method | Sustainable ("Green") Method |

|---|---|---|

| Energy Input | Prolonged refluxing (12-16 hours). tandfonline.com | Sonication (20-30 minutes) or efficient stirring. tandfonline.com |

| Temperature | Often requires very low (-70 to -90°C) or high (reflux) temperatures. researchgate.net | Often proceeds at ambient temperature. |

| Solvents | May use hazardous or chlorinated solvents. | Focus on safer, recyclable, or minimal solvent use. |

| Byproducts/Waste | Stoichiometric reagents can lead to significant waste. | Catalytic methods and high atom economy reduce waste. |

| Yield | Often moderate to low (e.g., <70%). tandfonline.com | Improved yields (e.g., 81-93%). tandfonline.com |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Optimizing a chemical reaction requires a deep understanding of its kinetics, mechanism, and the formation of any intermediates or byproducts. Traditional analysis relies on quenching the reaction and analyzing aliquots (ex-situ), which can be imprecise. The future lies in the use of Process Analytical Technology (PAT), specifically in-situ monitoring, where analytical probes are inserted directly into the reaction vessel to collect data in real-time.

For the synthesis of this compound, techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy could continuously monitor the concentrations of reactants, intermediates, and the final product. spectroscopyonline.com This allows for the precise determination of reaction endpoints, preventing the formation of impurities from over-reaction and ensuring process safety. The rich data streams from these spectroscopic tools, when analyzed with chemometric methods like Partial Least Squares (PLS), can provide invaluable kinetic profiles, leading to a more robust and optimized synthetic process. spectroscopyonline.com

| Technique | Information Provided | Application in Synthesis of this compound |

|---|---|---|

| ATR-FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, N-H). | Monitoring the consumption of the azetidine precursor and formation of the amide bond. |

| Raman Spectroscopy | Vibrational information, excellent for non-polar bonds and aqueous media. | Tracking changes in the carbon skeleton and confirming the formation of the heterocyclic rings. |

| In-Situ NMR | Detailed structural information on all soluble species. | Identifying transient intermediates and quantifying isomeric ratios. |

| Chemometrics (e.g., PLS) | Multivariate data analysis to deconvolve complex spectral data. spectroscopyonline.com | Building predictive models for concentration from real-time spectral data. |

Expanding the Scope of Non-Biological Applications in Niche Chemical Fields

While azetidine-containing molecules are prized in medicinal chemistry, their unique structural and electronic properties make them valuable for applications beyond biology. nih.gov The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it a versatile synthetic intermediate, prone to selective ring-opening reactions to yield highly functionalized acyclic amines or expanded ring systems like pyrrolidines. rsc.orgresearchgate.net

Future research should explore the use of this compound as a building block in materials science, for example, as a monomer or cross-linking agent in the development of novel polymers. rsc.org Another exciting avenue is in the field of photophysics; recent studies have shown that incorporating an azetidine moiety into fluorophores can significantly enhance their performance, including brightness and photostability. researchgate.net This suggests that the title compound could serve as a scaffold for developing new fluorescent probes or sensors. Finally, its rigid, chiral structure makes it a candidate for use as a ligand in asymmetric catalysis or as a chiral template in complex molecule synthesis.

| Field | Potential Application | Underlying Chemical Principle |

|---|---|---|